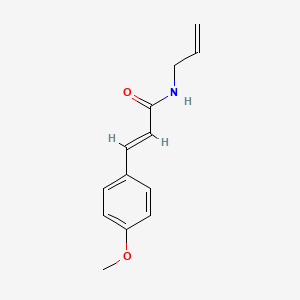
N-allyl-3-(4-methoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-3-(4-methoxyphenyl)acrylamide, also known as AMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AMA is a member of the acrylamide family and is synthesized through a simple and efficient method.
作用机制
The mechanism of action of N-allyl-3-(4-methoxyphenyl)acrylamide is not fully understood. However, it has been proposed that N-allyl-3-(4-methoxyphenyl)acrylamide inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-allyl-3-(4-methoxyphenyl)acrylamide has been found to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are known to promote tumor growth.
Biochemical and Physiological Effects:
N-allyl-3-(4-methoxyphenyl)acrylamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-allyl-3-(4-methoxyphenyl)acrylamide inhibits the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are known to promote tumor growth. In addition, N-allyl-3-(4-methoxyphenyl)acrylamide has been found to induce cell cycle arrest and apoptosis in cancer cells. However, the exact mechanisms underlying these effects are not fully understood.
实验室实验的优点和局限性
N-allyl-3-(4-methoxyphenyl)acrylamide has several advantages for lab experiments. It is easy to synthesize, yields high purity, and has a relatively low cost. However, N-allyl-3-(4-methoxyphenyl)acrylamide has some limitations as well. It is unstable in the presence of water and air, and its solubility in certain solvents is limited. In addition, the mechanism of action of N-allyl-3-(4-methoxyphenyl)acrylamide is not fully understood, which limits its potential applications.
未来方向
There are several future directions for research on N-allyl-3-(4-methoxyphenyl)acrylamide. One direction is to investigate the mechanism of action of N-allyl-3-(4-methoxyphenyl)acrylamide in more detail. Understanding the underlying mechanisms of its biological activity will help in the development of more effective drugs. Another direction is to explore the potential applications of N-allyl-3-(4-methoxyphenyl)acrylamide in other fields such as material science and catalysis. Finally, further studies are needed to evaluate the safety and efficacy of N-allyl-3-(4-methoxyphenyl)acrylamide in vivo, which will be crucial for its development as a potential therapeutic agent.
Conclusion:
In conclusion, N-allyl-3-(4-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N-allyl-3-(4-methoxyphenyl)acrylamide is synthesized through a simple and efficient method and has been found to exhibit potent antitumor activity against various cancer cell lines. However, the mechanism of action of N-allyl-3-(4-methoxyphenyl)acrylamide is not fully understood, and further studies are needed to evaluate its safety and efficacy in vivo. Despite its limitations, N-allyl-3-(4-methoxyphenyl)acrylamide has several advantages for lab experiments and has the potential to be developed as a potential therapeutic agent.
合成方法
N-allyl-3-(4-methoxyphenyl)acrylamide can be synthesized through a one-pot reaction between 4-methoxybenzaldehyde, allylamine, and acryloyl chloride in the presence of triethylamine and dichloromethane. This method is simple, efficient, and yields high purity N-allyl-3-(4-methoxyphenyl)acrylamide.
科学研究应用
N-allyl-3-(4-methoxyphenyl)acrylamide has been studied extensively for its potential applications in various fields such as drug design, material science, and catalysis. In drug design, N-allyl-3-(4-methoxyphenyl)acrylamide has been found to exhibit potent antitumor activity against various cancer cell lines. In material science, N-allyl-3-(4-methoxyphenyl)acrylamide has been used as a building block for the synthesis of novel polymers with unique properties. In catalysis, N-allyl-3-(4-methoxyphenyl)acrylamide has been used as a ligand for the synthesis of metal complexes with potential applications in organic synthesis.
属性
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-10-14-13(15)9-6-11-4-7-12(16-2)8-5-11/h3-9H,1,10H2,2H3,(H,14,15)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNGKEOVMQPGFC-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-methoxyphenyl)-N-(prop-2-en-1-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorophenyl)-4-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B5109180.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5109185.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5109189.png)
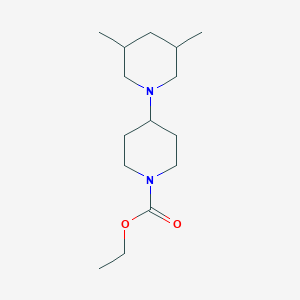
![tert-butyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5109194.png)
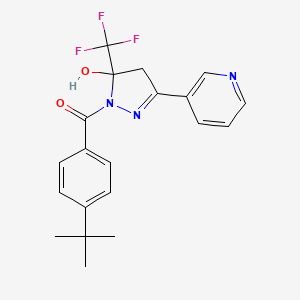
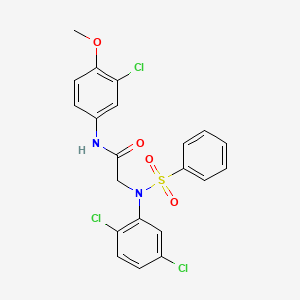
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzenesulfonate](/img/structure/B5109215.png)
![2,3-bis{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}quinoxaline 1,4-dioxide](/img/structure/B5109216.png)
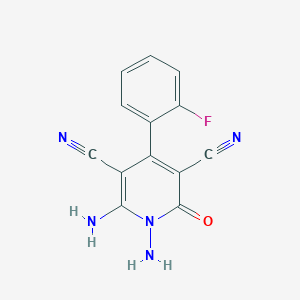
![2,5-dimethyl-1-[3-nitro-4-(1-piperidinyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B5109225.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide](/img/structure/B5109261.png)
![1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B5109262.png)